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molecular formula C10H21N3O B8617177 4-Methyl-2-(piperazin-1-ylmethyl)morpholine

4-Methyl-2-(piperazin-1-ylmethyl)morpholine

Cat. No. B8617177
M. Wt: 199.29 g/mol
InChI Key: MJNGHBUJYPOPBE-UHFFFAOYSA-N
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Patent
US08653262B2

Procedure details

2-((4-benzylpiperazin-1-yl)methyl)-4-methylmorpholine (346 mg) is dissolved in ethanol (10 ml). Palladium on carbon (100 mg) is added and the mixture is stirred for 5 hours at 50° C. under an atmosphere of hydrogen (50 psi). The catalyst is removed by filtration and the filtrate concentrated under reduced pressure to give 4-methyl-2-(piperazin-1-ylmethyl)morpholine (234 mg). m/z(+) 200 (M+H+).
Name
2-((4-benzylpiperazin-1-yl)methyl)-4-methylmorpholine
Quantity
346 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][N:11]([CH2:14][CH:15]2[O:20][CH2:19][CH2:18][N:17]([CH3:21])[CH2:16]2)[CH2:10][CH2:9]1)C1C=CC=CC=1>C(O)C.[Pd]>[CH3:21][N:17]1[CH2:18][CH2:19][O:20][CH:15]([CH2:14][N:11]2[CH2:10][CH2:9][NH:8][CH2:13][CH2:12]2)[CH2:16]1

Inputs

Step One
Name
2-((4-benzylpiperazin-1-yl)methyl)-4-methylmorpholine
Quantity
346 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCN(CC1)CC1CN(CCO1)C
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
100 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred for 5 hours at 50° C. under an atmosphere of hydrogen (50 psi)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst is removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
CN1CC(OCC1)CN1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 234 mg
YIELD: CALCULATEDPERCENTYIELD 98.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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